n,n'-Ditritylcarbodiimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ditritylcarbodiimide is an organic compound with the molecular formula C39H30N2. It belongs to the class of carbodiimides, which are characterized by the functional group RN=C=NR. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of N,N’-Ditritylcarbodiimide typically involves the reaction of tritylamine with trityl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodiimide group. The reaction can be represented as follows:
[ \text{Tritylamine} + \text{Trityl isocyanate} \rightarrow \text{N,N’-Ditritylcarbodiimide} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction .
Analyse Chemischer Reaktionen
N,N’-Ditritylcarbodiimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trityl isocyanate and tritylamine.
Reduction: Reduction of N,N’-Ditritylcarbodiimide can yield tritylamine.
Substitution: It can undergo nucleophilic substitution reactions where the carbodiimide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions are tritylamine and trityl isocyanate .
Wissenschaftliche Forschungsanwendungen
N,N’-Ditritylcarbodiimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: This compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
Industry: N,N’-Ditritylcarbodiimide is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N’-Ditritylcarbodiimide involves its ability to form stable covalent bonds with nucleophiles. This property is utilized in various chemical reactions where the carbodiimide group acts as an electrophile, reacting with nucleophiles such as amines and alcohols. The molecular targets and pathways involved include the formation of stable amide and ester bonds .
Vergleich Mit ähnlichen Verbindungen
N,N’-Ditritylcarbodiimide can be compared with other carbodiimides such as N,N’-Dicyclohexylcarbodiimide and N,N’-Diisopropylcarbodiimide. While all these compounds share the carbodiimide functional group, they differ in their substituents and physical properties:
N,N’-Dicyclohexylcarbodiimide: Commonly used in peptide synthesis, it is a waxy solid at room temperature.
N,N’-Diisopropylcarbodiimide: Easier to handle as a liquid, it is also used in peptide synthesis and other organic reactions.
N,N’-Ditritylcarbodiimide is unique due to its trityl groups, which provide steric hindrance and influence its reactivity and stability .
Eigenschaften
CAS-Nummer |
6308-52-7 |
---|---|
Molekularformel |
C39H30N2 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
N,N'-ditritylmethanediimine |
InChI |
InChI=1S/C39H30N2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)40-31-41-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H |
InChI-Schlüssel |
UCWBROASQNFIQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.